![molecular formula C24H27BrNP B12675858 Triphenyl[2-(pyrrolidin-2-YL)ethyl]phosphonium bromide CAS No. 93942-38-2](/img/structure/B12675858.png)
Triphenyl[2-(pyrrolidin-2-YL)ethyl]phosphonium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triphenyl[2-(pyrrolidin-2-yl)ethyl]phosphonium bromide is a chemical compound with the molecular formula C24H27BrNP and a molecular weight of 440.355641 g/mol . It is known for its unique structure, which includes a phosphonium center bonded to a triphenyl group and a pyrrolidine ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl[2-(pyrrolidin-2-yl)ethyl]phosphonium bromide typically involves the reaction of triphenylphosphine with a suitable pyrrolidine derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Triphenyl[2-(pyrrolidin-2-yl)ethyl]phosphonium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The bromide ion can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, cyanides, and alkoxides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted phosphonium salts .
Scientific Research Applications
Triphenyl[2-(pyrrolidin-2-yl)ethyl]phosphonium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of Triphenyl[2-(pyrrolidin-2-yl)ethyl]phosphonium bromide involves its interaction with molecular targets such as enzymes and receptors. The phosphonium center can form strong bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The pyrrolidine ring may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Ethyltriphenylphosphonium bromide: Similar structure but with an ethyl group instead of the pyrrolidine ring.
Triphenylphosphine: Lacks the pyrrolidine ring and bromide ion.
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different substituents.
Uniqueness
Triphenyl[2-(pyrrolidin-2-yl)ethyl]phosphonium bromide is unique due to its combination of a phosphonium center, triphenyl group, and pyrrolidine ring. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Properties
CAS No. |
93942-38-2 |
|---|---|
Molecular Formula |
C24H27BrNP |
Molecular Weight |
440.4 g/mol |
IUPAC Name |
triphenyl(2-pyrrolidin-2-ylethyl)phosphanium;bromide |
InChI |
InChI=1S/C24H27NP.BrH/c1-4-12-22(13-5-1)26(23-14-6-2-7-15-23,24-16-8-3-9-17-24)20-18-21-11-10-19-25-21;/h1-9,12-17,21,25H,10-11,18-20H2;1H/q+1;/p-1 |
InChI Key |
GVSWDRBHXIUTAG-UHFFFAOYSA-M |
Canonical SMILES |
C1CC(NC1)CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


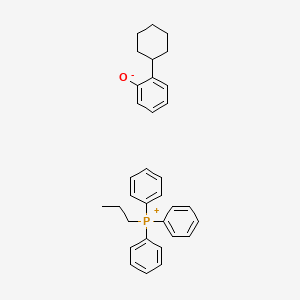
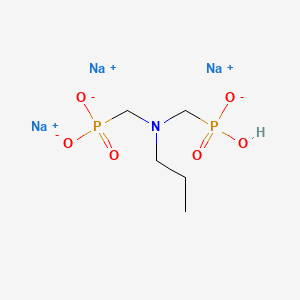
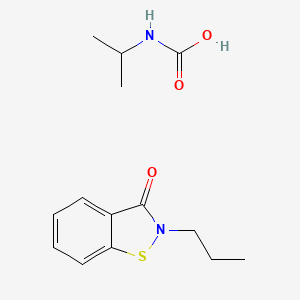

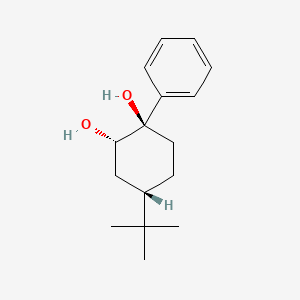
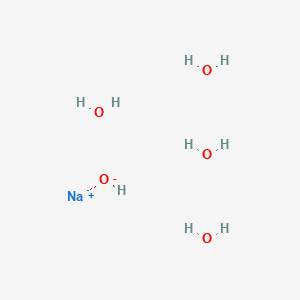
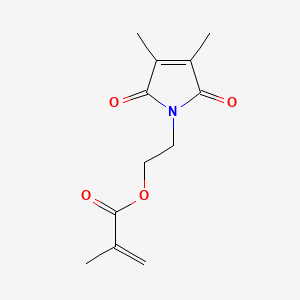





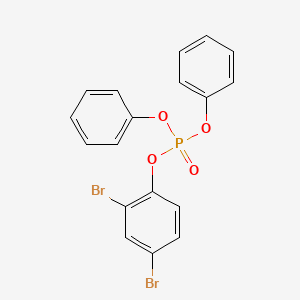
![N-(4-Butylphenyl)-4-[(2-chlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B12675846.png)
